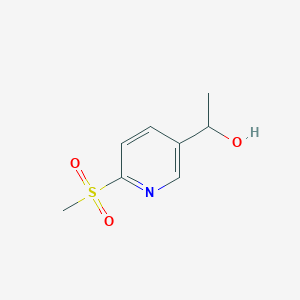

1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol

Description

Significance of Pyridine (B92270) Derivatives in Modern Organic and Medicinal Chemistry Research

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in a vast array of chemical compounds. pharmaguideline.comslideshare.net Its derivatives are integral to numerous natural products, including essential vitamins and alkaloids. frontiersin.org In the realm of medicinal chemistry, the pyridine nucleus is a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds and approved drugs. frontiersin.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, allowing for crucial interactions with biological targets like enzymes and receptors. pharmaguideline.com This versatility has led to the development of pyridine-containing drugs with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor agents. frontiersin.org

Role of Sulfone Moieties in Chemical Structure and Reactivity

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a powerful functional group in organic chemistry. nih.gov The strong electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of a molecule, impacting its reactivity, polarity, and metabolic stability. nih.gov In medicinal chemistry, the incorporation of a sulfone moiety can enhance a compound's pharmacokinetic profile, improve its ability to cross cell membranes, and provide additional points for hydrogen bonding, thereby increasing its binding affinity to biological targets. nih.gov Furthermore, sulfones are versatile synthetic intermediates, allowing for a variety of chemical transformations. nih.gov

Contextualization of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol within Contemporary Chemical Research

The compound this compound is situated at the intersection of these two important chemical domains. The presence of the methylsulfonyl group on the pyridine ring is expected to modulate the electron density of the aromatic system, influencing its reactivity and potential biological interactions. The ethanol (B145695) substituent at the 3-position of the pyridine ring introduces a chiral center and a hydroxyl group, which can participate in hydrogen bonding and serve as a handle for further synthetic modifications. This combination of functionalities suggests that this compound could be a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Overview of Research Trajectories for Related Pyridyl Alcohol and Sulfone Architectures

Research into pyridyl alcohols and sulfone-containing heterocycles is an active and fruitful area of investigation. The development of efficient synthetic routes to chiral pyridyl ethanols is of significant interest, as these compounds are valuable building blocks for asymmetric synthesis. lookchem.com For instance, stereospecific substitution reactions of 1-(pyridinyl)ethanols have been developed to produce a variety of chiral pyridine derivatives. lookchem.com

In parallel, the synthesis and application of pyridine sulfone derivatives are being extensively explored. For example, difluoromethyl 2-pyridyl sulfone has emerged as a versatile reagent in organofluorine chemistry. nih.govresearchgate.netrsc.orgrsc.org The unique reactivity of the sulfone group in these compounds allows for the introduction of fluorine-containing motifs into organic molecules, a strategy often employed in drug design to enhance metabolic stability and binding affinity. rsc.org The study of such related architectures provides a framework for understanding the potential synthetic utility and research directions for this compound.

Interactive Data Tables

To further illustrate the chemical context of this compound, the following tables provide information on related compounds.

Table 1: Properties of Related Pyridine Sulfone Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Methylsulfonyl)pyridine | 17075-14-8 | C6H7NO2S | 157.19 |

| 5-(Methylsulfonyl)pyridin-3-amine | 1067530-19-1 | C6H8N2O2S | 172.20 |

Table 2: Synthesis of Pyridyl Ethanol Derivatives

| Product | Reactants | Reagents/Conditions | Reference |

| 1-Pyridin-4-yl-ethanol | 4-Acetylpyridine | Formic acid, triethylamine, Pd(0)EnCat in ethyl acetate (B1210297) | chemicalbook.com |

| 4-Pyridineethanol | 4-Pyridineacetic acid ethyl ester | Lithium aluminum hydride in THF | prepchem.com |

| 1-Phenyl-2-(pyridin-3-yl)ethanol | 3-Methylpyridine, Benzaldehyde | Dimethylethylamine, water | google.com |

| (5-Ethyl-2-pyridyl)ethyl methanesulfonate | (5-Ethyl-2-pyridyl)ethanol, Methanesulfonyl chloride | Triethylamine in methylene (B1212753) chloride |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

1-(6-methylsulfonylpyridin-3-yl)ethanol |

InChI |

InChI=1S/C8H11NO3S/c1-6(10)7-3-4-8(9-5-7)13(2,11)12/h3-6,10H,1-2H3 |

InChI Key |

SHGZGAQIOCKJFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CN=C(C=C1)S(=O)(=O)C)O |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol reveals several viable disconnection points, suggesting multiple synthetic pathways. The primary disconnections involve the carbon-carbon bond of the ethanol (B145695) side chain and the carbon-sulfur bond of the methylsulfonyl group, as well as the bonds forming the pyridine (B92270) ring itself.

Route A focuses on the late-stage introduction of the ethanol group. The primary disconnection is at the C-C bond of the ethanol side chain, leading back to a key intermediate, 3-acetyl-6-(methylsulfonyl)pyridine. This ketone can be synthesized from a precursor such as 3-acetyl-6-chloropyridine or 3-acetyl-6-(methylthio)pyridine. The reduction of the acetyl group to the corresponding ethanol is a well-established transformation.

Route B disconnects the C-S bond of the methylsulfonyl group. This approach starts with a pre-functionalized pyridine bearing the ethanol side chain, such as 1-(6-chloropyridin-3-yl)ethanol. The methylsulfonyl group can then be introduced via nucleophilic aromatic substitution with a sulfinate salt or through a metal-catalyzed cross-coupling reaction.

Route C involves the construction of the pyridine ring from acyclic precursors already containing the necessary functionalities or their precursors. This convergent approach, often utilizing multicomponent reactions, can assemble the substituted pyridine core in a single step.

| Retrosynthetic Disconnection | Key Intermediates | Forward Synthesis Approach |

| C(3)-C(ethanol) bond | 3-Acetyl-6-(methylsulfonyl)pyridine | Reduction of the ketone |

| C(6)-S bond | 1-(6-Chloropyridin-3-yl)ethanol, Sodium methanesulfinate | Nucleophilic aromatic substitution or Cross-coupling |

| Pyridine ring bonds | Acyclic carbonyl compounds, ammonia (B1221849) source | Multicomponent cyclocondensation reactions |

Classical Synthetic Approaches to the Pyridine Core Featuring Methylsulfonyl Functionality

Traditional synthetic strategies often involve the stepwise construction and functionalization of the pyridine ring. These methods provide a high degree of control over the substitution pattern.

Construction of the Pyridine Ring System with Subsequent Functionalization

One classical approach begins with the synthesis of a substituted pyridine ring, which is subsequently elaborated to introduce the methylsulfonyl and ethanol groups. For instance, the Hantzsch pyridine synthesis or similar condensation reactions can provide a dihydropyridine (B1217469) intermediate that is then oxidized to the aromatic pyridine. researchgate.netwum.edu.pk Functional group interconversions on the pre-formed pyridine ring are then carried out. For example, a halogenated pyridine, such as 6-chloropyridine-3-carbonitrile, can serve as a versatile intermediate. The cyano group can be converted to an acetyl group via a Grignard reaction, followed by reduction to the ethanol. The chloro group at the 6-position can then be displaced by a methylthio group, which is subsequently oxidized.

Introduction of the Methylsulfonyl Group via Oxidation Pathways

The oxidation of a methylthio-substituted pyridine is a common and efficient method for introducing the methylsulfonyl group. The precursor, 6-(methylthio)pyridine, can be synthesized through nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position with sodium thiomethoxide. The subsequent oxidation of the sulfide (B99878) to the sulfone can be achieved using various oxidizing agents.

Common oxidizing agents for the conversion of pyridyl sulfides to sulfones include:

| Oxidizing Agent | Reaction Conditions | Advantages | Disadvantages |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), 0 °C to room temperature | High yields, readily available | Potential for over-oxidation, requires careful temperature control |

| Hydrogen peroxide (H₂O₂) with a catalyst (e.g., Na₂WO₄) | Acetic acid or other solvents | "Green" oxidant, cost-effective | Often requires a metal catalyst, which may need to be removed |

| Oxone® (potassium peroxymonosulfate) | Methanol/water | Stable, easy to handle | Can require biphasic solvent systems |

This oxidation step is typically high-yielding and tolerant of a wide range of functional groups, making it a robust method for the synthesis of pyridyl sulfones.

Direct and Convergent Synthetic Routes

More modern synthetic strategies aim to construct the target molecule in a more convergent and efficient manner, often through the use of metal-catalyzed cross-coupling reactions or one-pot multicomponent reactions.

Exploration of Cross-Coupling Reactions for Pyridine-Alkyl Sulfone Linkage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgwikipedia.orgnih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.netmdpi.comnih.gov These reactions can be employed to directly couple a methylsulfonyl-containing fragment to the pyridine ring.

For instance, a Negishi coupling can be performed between a pyridylzinc reagent and an aryl or alkyl halide bearing a methylsulfonyl group. orgsyn.orgwikipedia.orgnih.govorganic-chemistry.org Alternatively, a Suzuki coupling can unite a pyridylboronic acid with a suitable partner. nih.govmdpi.comresearchgate.netmdpi.comnih.gov These methods offer high functional group tolerance and can be used to construct the core structure of this compound in a convergent manner. For example, coupling 6-bromopyridin-3-yl)ethanol with a methylsulfonyl-containing boronic acid derivative could be a viable route.

| Cross-Coupling Reaction | Pyridine Substrate | Coupling Partner | Catalyst/Ligand System |

| Suzuki Coupling | 6-Halopyridin-3-yl derivative | (Methylsulfonyl)phenylboronic acid | Pd(PPh₃)₄, PdCl₂(dppf) |

| Negishi Coupling | 6-Halopyridin-3-yl derivative | (Methylsulfonyl)phenylzinc halide | Pd(OAc)₂/SPhos, NiCl₂(dppp) |

Stereoselective Synthesis of Enantiopure this compound

The creation of a single, desired stereoisomer of this compound is paramount for its application in pharmaceuticals, where biological activity is often enantiomer-specific. To this end, several stereoselective strategies have been explored, primarily revolving around the asymmetric reduction of its corresponding ketone precursor, 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone.

Asymmetric Reduction Strategies for Corresponding Ketone Precursors

The asymmetric reduction of prochiral ketones is a widely employed and effective method for producing chiral alcohols. For the synthesis of this compound, transition-metal catalyzed transfer hydrogenation and catalytic hydrogenation are prominent strategies.

Asymmetric Transfer Hydrogenation (ATH): This method typically utilizes a ruthenium catalyst complexed with a chiral ligand. The hydrogen source is often an isopropanol (B130326)/water mixture or a formic acid/triethylamine azeotrope. The choice of chiral ligand is critical in determining the enantioselectivity of the reduction. Ligands such as N-tosylated diamines, including TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), have shown considerable success in the asymmetric reduction of various aromatic and heteroaromatic ketones. While specific data for the target ketone is not extensively published, analogous reductions of pyridyl ketones suggest that high yields and excellent enantiomeric excesses (ee) are achievable under optimized conditions.

Catalytic Hydrogenation: This approach involves the use of molecular hydrogen as the reductant in the presence of a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine (B1218219) ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). These methods can be highly efficient, often requiring lower catalyst loadings and generating less waste compared to transfer hydrogenation. The success of this strategy is highly dependent on the substrate, catalyst, and reaction conditions.

A key challenge in the asymmetric reduction of pyridyl ketones is the potential for catalyst inhibition by the nitrogen atom of the pyridine ring. Careful selection of the catalyst and reaction conditions is therefore necessary to achieve high catalytic activity and enantioselectivity.

Chiral Auxiliary and Organocatalytic Approaches

Organocatalysis: Organocatalytic reductions offer a metal-free alternative for the synthesis of chiral alcohols. Chiral organocatalysts, such as those based on thiourea-amines or chiral phosphoric acids, can activate the ketone and the reducing agent, typically a Hantzsch ester or trichlorosilane, to facilitate enantioselective hydride transfer. The development of efficient organocatalytic systems for the reduction of heteroaromatic ketones is an active area of research. These methods can provide high enantioselectivities under mild reaction conditions.

| Strategy | Catalyst/Reagent | Reductant | Key Features |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN complex | Isopropanol or HCOOH/NEt3 | Mild conditions, high enantioselectivity for many ketones. |

| Catalytic Hydrogenation | Rh/Ru-BINAP complex | H2 | High atom economy, potentially high turnover numbers. |

| Chiral Auxiliary | Evans oxazolidinones | Borane (B79455) reagents | Predictable stereochemical outcome, but requires stoichiometric auxiliary. |

| Organocatalysis | Chiral thiourea-amine | Hantzsch ester or HSiCl3 | Metal-free, mild conditions. |

Biocatalytic Transformations for Enantioselective Production

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of enantiopure compounds. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are particularly well-suited for the asymmetric reduction of prochiral ketones. These enzymes exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild, aqueous conditions.

For the synthesis of this compound, a screening of various ADHs from different microbial sources (e.g., Lactobacillus kefir, Pseudomonas putida) could identify a suitable biocatalyst. The reduction typically employs a whole-cell system or an isolated enzyme, with a co-factor regeneration system being crucial for economic viability. A common approach for co-factor regeneration is the substrate-coupled method, where a sacrificial alcohol like isopropanol is used to reduce the oxidized co-factor (NADP+ to NADPH).

The advantages of biocatalysis include high enantioselectivity (often >99% ee), mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. The substrate scope of ADHs is continually being expanded through enzyme engineering and discovery of novel biocatalysts.

Process Optimization and Green Chemistry Principles in Synthesis

The development of a commercially viable synthesis for this compound necessitates a strong focus on process optimization and the incorporation of green chemistry principles. The goal is to maximize yield, purity, and efficiency while minimizing waste, energy consumption, and the use of hazardous materials.

Solvent Selection and Reaction Condition Refinement

The choice of solvent is a critical factor in any chemical process, with significant implications for safety, environmental impact, and cost. Green chemistry principles advocate for the use of safer, more environmentally benign solvents. mdpi.cominstituteofsustainabilitystudies.comjddhs.com For the synthesis of this compound, this could involve:

Replacing hazardous solvents: Traditional solvents like chlorinated hydrocarbons should be replaced with greener alternatives such as ethanol, 2-propanol, or even water where possible. instituteofsustainabilitystudies.com

Solvent-free or highly concentrated reactions: Conducting reactions under solvent-free or highly concentrated conditions can significantly reduce waste and improve process efficiency. instituteofsustainabilitystudies.com

Refinement of reaction conditions, including temperature, pressure, reaction time, and catalyst loading, is essential for optimizing the synthesis. Design of Experiments (DoE) can be a powerful tool to systematically investigate the effects of multiple variables and identify the optimal reaction parameters.

Catalytic Systems for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as they can significantly improve reaction efficiency and reduce waste by enabling reactions to proceed under milder conditions with high selectivity. nih.gov For the synthesis of enantiopure this compound, the focus should be on:

High-turnover catalysts: Developing or selecting catalysts with high turnover numbers (TON) and turnover frequencies (TOF) to minimize the amount of catalyst required.

Biocatalysis: As discussed earlier, the use of enzymes as catalysts represents a highly sustainable approach due to their biodegradability, high selectivity, and operation under mild conditions. mdpi.com

By integrating these strategic methodologies and principles, the synthesis of enantiopure this compound can be achieved in a manner that is not only scientifically elegant but also economically viable and environmentally responsible.

Isolation and Purification Techniques for High-Purity Product

Achieving a high-purity final product is contingent upon effective isolation and purification methodologies. Following the reduction of the ketone precursor, the reaction mixture typically contains the desired ethanol product, residual reagents, catalysts, and potential by-products. A multi-step purification protocol is therefore essential.

Initial Work-up and Extraction:

The first step in isolating the product involves quenching the reaction. For reductions employing hydride reagents like sodium borohydride, this is carefully done by adding water or a dilute acid. The crude product is then typically extracted from the aqueous layer into an organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic phases are combined, washed with brine to remove residual water, dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure to yield the crude this compound.

Crystallization:

Crystallization is a primary technique for purifying solid organic compounds. The crude product can be dissolved in a minimal amount of a hot solvent or a solvent mixture (e.g., ethanol/water, ethyl acetate/heptane) and allowed to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of crystals, while impurities tend to remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Distillation:

For liquid products or low-melting solids, distillation under reduced pressure (vacuum distillation) can be an effective purification method. This technique separates compounds based on differences in their boiling points. By lowering the pressure, the boiling point of the compound is reduced, which helps to prevent thermal decomposition of the product. This method is particularly useful for removing non-volatile impurities.

Chromatography:

When high levels of purity are required, or when impurities have similar physical properties to the product, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for purifying polar compounds like alcohols. The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), typically a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. nsf.gov The components of the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to identify those containing the pure product.

Another chromatographic technique, ion-exchange chromatography, can be particularly useful for purifying pyridine derivatives. nih.gov This method separates molecules based on their net charge and is effective for removing ionic impurities or separating compounds with different pKa values. nih.gov

The selection of the most appropriate purification technique, or combination of techniques, depends on the physical state of the product, the nature of the impurities, and the desired final purity.

Interactive Table of Purification Techniques

| Purification Technique | Principle of Separation | Typical Solvents/Conditions | Best Suited For |

| Extraction | Differential solubility between two immiscible liquid phases. | Dichloromethane, Ethyl Acetate, Water, Brine | Initial isolation of the crude product from the aqueous reaction mixture. |

| Crystallization | Difference in solubility of the compound and impurities at different temperatures. | Ethanol/Water, Ethyl Acetate/Heptane | Purifying solid compounds and removing soluble impurities. |

| Vacuum Distillation | Differences in boiling points at reduced pressure. | N/A (Heat and vacuum applied) | Purifying liquids or low-melting solids; removing non-volatile impurities. |

| Silica Gel Chromatography | Differential adsorption onto a solid stationary phase. | Hexane/Ethyl Acetate gradients | Achieving high purity; separating compounds with similar physical properties. nsf.gov |

| Ion-Exchange Chromatography | Separation based on net surface charge. | Aqueous buffers (e.g., ammonium (B1175870) acetate) | Removing ionic impurities from pyridine-containing compounds. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol

Reactivity of the Alcohol Functionality

The secondary alcohol group is a primary site for chemical modification, readily undergoing oxidation, esterification, etherification, and nucleophilic substitution reactions at the adjacent benzylic-like position.

Oxidation Reactions and Derived Carbonyl Compounds

The secondary alcohol of 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone. This transformation is a common and efficient process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, ranging from chromium-based reagents to milder, more selective modern oxidants. The choice of reagent often depends on the desired reaction conditions and tolerance of other functional groups.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are typically used in anhydrous solvents like dichloromethane (B109758) (DCM) to prevent over-oxidation to carboxylic acids. Other methods, such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, offer milder conditions and are compatible with a wider range of functional groups.

The general mechanism for these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium-based reagents, followed by an elimination step where a proton is removed from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the ketone.

Table 1: Oxidation of this compound This table presents a summary of typical reagents and conditions for the oxidation of the title compound to its corresponding ketone.

| Reagent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room temperature | 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) | Room temperature | 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature | 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone |

| Oxalyl chloride, DMSO, Et3N | Dichloromethane (DCM) | -78 °C to room temp. | 1-(6-(methylsulfonyl)pyridin-3-yl)ethanone |

Esterification and Etherification Studies

The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids or their derivatives, and etherification reactions with alkyl halides or other electrophiles.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed or by using an excess of one of the reactants. masterorganicchemistry.com Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). chemguide.co.uk

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction. The reactivity of the alkyl halide is a key factor, with primary halides being the most effective.

Table 2: Representative Esterification and Etherification Reactions This table outlines common methods for the synthesis of esters and ethers from this compound.

| Reaction | Reagents | Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | R-COOH, H+ catalyst | Heat, removal of water | Ester |

| Acylation | R-COCl, Pyridine | Room temperature | Ester |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | Anhydrous solvent | Ether |

Nucleophilic Substitution Reactions at the Benzylic Position

The carbon atom bearing the hydroxyl group in this compound is at a "benzylic-like" position due to its attachment to the pyridine ring. This position is susceptible to nucleophilic substitution reactions. The hydroxyl group is a poor leaving group, so it typically needs to be converted into a better leaving group first. This can be achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile in an SN1-type mechanism, or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide, which can then be displaced by a nucleophile in an SN2 reaction.

The stability of the potential carbocation intermediate at the benzylic position, which would be stabilized by resonance with the pyridine ring, suggests that SN1 pathways are plausible, especially with good leaving groups and in polar, protic solvents. However, the electron-withdrawing nature of the methylsulfonyl group on the pyridine ring would destabilize such a carbocation, potentially favoring an SN2 mechanism. The choice of reaction conditions and the nature of the nucleophile will ultimately determine the predominant mechanistic pathway. khanacademy.org

Transformations Involving the Pyridine Heterocycle

The pyridine ring in this compound is electron-deficient, a characteristic that is further intensified by the presence of the strongly electron-withdrawing methylsulfonyl group. This electronic nature governs its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on pyridine is generally much more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophilic attack through its inductive electron-withdrawing effect. wikipedia.orgquimicaorganica.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion which is even more strongly deactivated. wikipedia.org

When EAS does occur on a substituted pyridine, the position of attack is influenced by the existing substituents. The pyridine nitrogen directs incoming electrophiles to the 3- and 5-positions. quimicaorganica.orgquora.com In this compound, the 3-position is already substituted. The methylsulfonyl group is a powerful deactivating group and a meta-director. Therefore, any potential electrophilic attack would be directed to the position meta to the sulfonyl group and on the same side as the ethanol (B145695) substituent, which is the 5-position. However, the combined deactivating effects of the pyridine nitrogen and the methylsulfonyl group make electrophilic aromatic substitution on this molecule extremely challenging, likely requiring harsh reaction conditions with low yields. wikipedia.orgyoutube.com

A potential strategy to facilitate electrophilic substitution is the conversion of the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles, and the oxygen atom can direct substitution to the 4-position. Subsequent deoxygenation would then yield the substituted pyridine. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position. The pyridine nitrogen activates the 2- and 4-positions (ortho and para to the nitrogen) towards nucleophilic attack. baranlab.org

In this compound, the methylsulfonyl group is located at the 6-position (ortho to the nitrogen). While not a typical leaving group itself in the same way as a halide, sulfonyl groups can be displaced by strong nucleophiles under certain conditions, although this is less common than halide displacement.

More plausibly, if a leaving group were present at the 2-, 4-, or 6-position, SNAr would be a viable reaction pathway. The presence of the strongly electron-withdrawing methylsulfonyl group at the 6-position would further activate the ring for nucleophilic attack, particularly at the 2- and 4-positions. The substituent at the 3-position, the 1-hydroxyethyl group, is not strongly activating or deactivating for SNAr. Therefore, the regioselectivity of a hypothetical SNAr reaction on a derivative of this compound (e.g., with a chloro or bromo substituent) would be primarily dictated by the activating effect of the ring nitrogen and the additional activation by the methylsulfonyl group.

Table 3: Predicted Regioselectivity of Substitution on the Pyridine Ring This table summarizes the expected outcomes for electrophilic and nucleophilic aromatic substitution on the pyridine ring of the title compound or its derivatives.

| Reaction Type | Position of Attack | Influencing Factors | Expected Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | 5-position | Pyridine nitrogen (meta-directing), -SO2Me (meta-directing) | Very difficult, low yield |

| Nucleophilic Aromatic Substitution (on a halo-derivative) | 2- and 4-positions | Pyridine nitrogen (ortho/para-activating), -SO2Me (activating) | Favorable |

Metal-Catalyzed Functionalization of the Pyridine Nucleus

The functionalization of the pyridine core in this compound is significantly influenced by the electronic properties of its substituents. The methylsulfonyl group at the C-6 position and the 1-hydroxyethyl group at the C-3 position create a specific electronic landscape that directs the regioselectivity of metal-catalyzed reactions. Direct C-H functionalization of pyridine rings is a challenging yet powerful tool for molecular diversification. nih.gov For this substrate, the positions ortho and para to the nitrogen (C-2, C-4, C-6) are electronically poor, making them susceptible to certain types of nucleophilic attack but generally difficult to functionalize via electrophilic mechanisms.

Transition-metal-catalyzed C-H activation presents a viable strategy for introducing new carbon-carbon and carbon-heteroatom bonds. nih.gov The inherent challenge lies in achieving regioselectivity on a polysubstituted pyridine. The C-2, C-4, and C-5 positions are potential sites for functionalization. The directing ability of the existing groups and the choice of catalyst are paramount. For instance, palladium- or rhodium-catalyzed C-H arylation might be directed to the C-4 or C-5 position, depending on the coordination of the metal to the pyridine nitrogen or the hydroxyl group. The strong electron-withdrawing nature of the sulfone at C-6 significantly acidifies the ring protons, potentially facilitating metalation.

Below is a table of representative metal-catalyzed cross-coupling reactions that could be applied to the pyridine nucleus, assuming prior conversion of a C-H bond to a C-Halogen bond at the specified position.

| Reaction Type | Position | Coupling Partner | Catalyst/Ligand | Plausible Product |

| Suzuki Coupling | C-4 | Phenylboronic acid | Pd(PPh₃)₄ | 1-(4-Phenyl-6-(methylsulfonyl)pyridin-3-yl)ethanol |

| Buchwald-Hartwig | C-5 | Aniline | Pd₂(dba)₃ / XPhos | 1-(5-Anilino-6-(methylsulfonyl)pyridin-3-yl)ethanol |

| Sonogashira | C-2 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 1-(2-(Phenylethynyl)-6-(methylsulfonyl)pyridin-3-yl)ethanol |

This interactive table showcases potential synthetic routes based on established metal-catalyzed reactions on substituted pyridines.

Reactivity of the Methylsulfonyl Group

The methylsulfonyl group is a versatile functional moiety known for its stability and its ability to act as an excellent leaving group in nucleophilic substitution reactions.

Transformations and Derivatizations of the Sulfone Moiety

While aryl sulfones are generally robust, they can undergo specific transformations under forcing conditions. Reductive desulfonylation, for example, can be achieved using strong reducing agents like samarium(II) iodide or magnesium in methanol, which would replace the -SO₂CH₃ group with a hydrogen atom. researchgate.net This provides a method to access the corresponding desulfonylated pyridine derivative. Furthermore, the sulfone can be a precursor to other functional groups, although such transformations are less common than its role as a leaving group.

| Transformation | Reagents | Product |

| Reductive Desulfonylation | Mg / MeOH | 1-(Pyridin-3-yl)ethanol |

| Reductive Cleavage | LiAlH₄ | (product mixture) |

This interactive table illustrates potential transformations of the methylsulfonyl group.

Role of the Sulfone as a Leaving Group or Activating Group

The primary role of the methylsulfonyl group on an electron-deficient heteroaromatic ring like pyridine is to act as a powerful activating group and an excellent nucleofuge for nucleophilic aromatic substitution (SNAr). The strong -I and -M effects of the sulfone group polarize the C-6 carbon, making it highly electrophilic and susceptible to attack by nucleophiles. This reactivity is well-documented for sulfones on similar heterocyclic systems like pyrimidines. rsc.orgacs.org

A wide range of nucleophiles, including alkoxides, amines, and thiolates, can displace the methylsulfinate anion. This reaction provides a highly efficient and modular route to a diverse array of 6-substituted pyridines. The reaction typically proceeds under mild conditions, often requiring only a suitable base to deprotonate the nucleophile.

| Nucleophile | Base (if needed) | Product |

| Sodium Methoxide | - | 1-(6-Methoxypyridin-3-yl)ethanol |

| Benzylamine | K₂CO₃ | 1-(6-(Benzylamino)pyridin-3-yl)ethanol |

| Sodium Thiophenoxide | - | 1-(6-(Phenylthio)pyridin-3-yl)ethanol |

| Morpholine | K₂CO₃ | 1-(6-Morpholinopyridin-3-yl)ethanol |

This interactive table demonstrates the utility of the methylsulfonyl group as a leaving group in SNAr reactions.

Mechanistic Pathways of Key Transformations

Understanding the mechanistic details of these reactions is crucial for optimizing conditions and predicting outcomes.

Reaction Kinetics and Transition State Analysis

The kinetics of SNAr reactions involving pyridyl sulfones are highly dependent on the nature of the nucleophile and the electronic properties of the pyridine ring. Systematic kinetic assays on related phenylsulfonyl pyridine derivatives have shown that the reaction rates can be tuned over several orders of magnitude by introducing substituents on the pyridine ring. rsc.org

For the SNAr reaction on this compound, the reaction is expected to follow a second-order rate law, first order in both the pyridine substrate and the nucleophile. The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The formation of this intermediate is often the rate-determining step. The stability of the Meisenheimer complex, and thus the reaction rate, is enhanced by the electron-withdrawing sulfonyl group, which delocalizes the negative charge.

Computational studies and transition state analysis of nucleophilic substitution at sulfonyl centers help elucidate the reaction pathway, confirming whether it proceeds synchronously or stepwise through an intermediate. nih.gov

| Parameter | Effect on SNAr Rate | Rationale |

| Nucleophile Strength | Increased rate | More potent nucleophiles lower the activation energy for the formation of the Meisenheimer complex. |

| Solvent Polarity | Increased rate | Polar aprotic solvents stabilize the charged Meisenheimer intermediate, accelerating the reaction. |

| Electron-withdrawing group on Nucleophile | Decreased rate | Reduces the nucleophilicity of the attacking species. |

This interactive table outlines the key factors influencing the kinetics of the SNAr reaction.

Isotopic Labeling Studies to Elucidate Reaction Mechanisms

Isotopic labeling is a powerful technique for probing reaction mechanisms. chemrxiv.orgnih.gov For the reactions of this compound, several labeling experiments could provide significant mechanistic insight.

For the metal-catalyzed C-H functionalization, deuterium (B1214612) labeling at the C-4 and C-5 positions could determine if C-H bond cleavage is the rate-determining step by measuring the kinetic isotope effect (KIE). A significant KIE would support a mechanism where the C-H bond is broken in the slowest step.

In the case of the SNAr reaction, labeling the oxygen of a hydroxide (B78521) nucleophile with ¹⁸O would confirm that the oxygen atom in the final product originates from the nucleophile and not the solvent. Furthermore, nitrogen-15 (B135050) labeling of the pyridine ring could be used in more complex, multi-step syntheses to track the pyridine core through various transformations, a strategy that has been developed for a variety of N-heterocycles. researchgate.net

| Isotope Label | Position | Reaction Studied | Mechanistic Question Answered |

| Deuterium (D) | C-5 of Pyridine | C-H Arylation | Is C-H bond cleavage rate-determining? (Kinetic Isotope Effect) |

| Oxygen-18 (¹⁸O) | Hydroxide Nucleophile | SNAr | Confirms the origin of the oxygen in the product. |

| Nitrogen-15 (¹⁵N) | Pyridine Nitrogen | Multi-step Synthesis | Tracks the fate of the heterocyclic core. nih.gov |

This interactive table presents potential isotopic labeling experiments to investigate reaction mechanisms.

Structural Modifications and Design of Analogues of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol

Systematic Variation of the Pyridine (B92270) Substituents

Systematic variation of the substituents on the pyridine ring of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol allows for a fine-tuning of its electronic and steric properties. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing methylsulfonyl group, dictates the feasible synthetic strategies for its modification. chemrxiv.orgnih.govresearchgate.net

Exploration of Different Halogenation Patterns

Halogenation of the pyridine ring can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic profile. Given the electron-deficient character of the pyridine ring in the target molecule, electrophilic aromatic substitution reactions, which are typical for halogenating aromatic systems, require harsh conditions and may lead to mixtures of regioisomers. chemrxiv.orgnih.gov

More controlled and selective methods are therefore preferred. One such strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgnih.gov This approach temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, allowing for regioselective halogenation under milder conditions. nih.gov

Another approach is the use of designed phosphine (B1218219) reagents that can be installed at specific positions on the pyridine ring and subsequently displaced by a halide nucleophile. nih.gov This method has shown success in the 4-position halogenation of a broad range of unactivated pyridines. nih.gov For the target molecule, this could potentially be adapted to introduce halogens at the C-2, C-4, or C-5 positions, depending on the specific phosphine reagent and reaction conditions employed.

| Halogenation Strategy | Reagents and Conditions | Potential Outcome on Target Molecule | Reference |

| Zincke Imine Intermediate | 1. N-activation (e.g., with 2,4-dinitrochlorobenzene), 2. Ring opening, 3. Halogenation (e.g., NBS, NCS), 4. Ring closing (e.g., NH4OAc) | Introduction of bromine or chlorine at the C-5 position. | chemrxiv.orgnih.gov |

| Phosphine Reagent-Mediated | 1. Phosphonium salt formation at C-4, 2. Nucleophilic displacement with halide (e.g., KF, KCl, KBr) | Introduction of fluorine, chlorine, or bromine at the C-4 position. | nih.gov |

Introduction of Alkyl, Aryl, and Heteroaryl Groups

The introduction of alkyl, aryl, and heteroaryl groups can modulate the lipophilicity, steric bulk, and potential for additional binding interactions of the parent compound.

Alkylation: Direct C-H alkylation of pyridines can be challenging. However, methods such as the Minisci reaction, which involves the addition of radical intermediates to the protonated pyridine ring, can be employed. For the target molecule, this would likely lead to functionalization at the C-2 and C-4 positions. More regioselective methods, such as those involving pre-functionalization (e.g., halogenation followed by cross-coupling) or the use of directing groups, are often preferred. nih.govchemrxiv.orgresearchgate.net Rh(I)-catalyzed ortho-alkylation of pyridines with olefins via C-H bond activation has also been reported, which could potentially be applied to introduce alkyl groups at the C-2 position. nih.govacs.org

Arylation and Heteroarylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl moieties. This would typically involve prior halogenation of the pyridine ring at the desired position, followed by coupling with an appropriate boronic acid or ester. nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net Iron-catalyzed direct arylation of substituted pyridines with arylboronic acids has also been demonstrated. researchgate.net Furthermore, copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters provides a one-pot synthesis of 2-arylpyridines. rsc.orgresearchgate.net

| Modification | Synthetic Approach | Reagents and Conditions | Potential Outcome on Target Molecule | Reference |

| Alkylation | Minisci Reaction | Alkyl carboxylic acid, AgNO3, (NH4)2S2O8 | Introduction of alkyl groups at C-2 and C-4. | nih.govchemrxiv.orgresearchgate.net |

| Arylation | Suzuki-Miyaura Coupling | Halogenated pyridine derivative, Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base | Introduction of an aryl group at the position of the halogen. | nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net |

| Heteroarylation | Suzuki-Miyaura Coupling | Halogenated pyridine derivative, Heteroarylboronic acid, Pd catalyst, base | Introduction of a heteroaryl group at the position of the halogen. | nih.govrsc.orgrsc.orgresearchgate.netnih.govresearchgate.net |

Modification of the Methylsulfonyl Group (e.g., higher alkyl sulfones, sulfoxides, sulfides)

Modification of the methylsulfonyl group provides an avenue to alter the polarity, hydrogen bonding capacity, and metabolic stability of the molecule.

Higher Alkyl Sulfones: The synthesis of higher alkyl sulfones can be achieved through the oxidation of the corresponding higher alkyl sulfides. These sulfides can be prepared by nucleophilic aromatic substitution on a 6-halopyridine precursor with the desired alkyl thiol. Alternatively, methods for the direct synthesis of aryl alkyl sulfones from aryl halides and alkylsulfinates are available. thieme-connect.comorganic-chemistry.orgresearchgate.net

Sulfoxides and Sulfides: The corresponding sulfoxide (B87167) can be prepared by controlled oxidation of the sulfide (B99878), while the sulfide can be synthesized by reacting a 6-halopyridine with methyl mercaptan or its sodium salt. tandfonline.comacs.orgprepchem.comnih.govgoogle.com The oxidation of sulfides to sulfoxides and then to sulfones allows for a stepwise modulation of the sulfur oxidation state. nih.gov

| Sulfur Moiety | Synthetic Approach | Reagents and Conditions | Potential Outcome on Target Molecule | Reference |

| Higher Alkyl Sulfone | Oxidation of the corresponding sulfide | m-CPBA or H2O2 | Replacement of the methylsulfonyl group with a higher alkylsulfonyl group. | thieme-connect.comorganic-chemistry.orgresearchgate.net |

| Sulfoxide | Controlled oxidation of the sulfide | NaIO4 or one equivalent of m-CPBA | Conversion of the methylsulfonyl group to a methylsulfinyl group. | tandfonline.comnih.gov |

| Sulfide | Nucleophilic substitution | 6-Halopyridine derivative, CH3SNa | Replacement of the methylsulfonyl group with a methylthio group. | acs.orgprepchem.comgoogle.com |

Diversity-Oriented Synthesis of Complex Derivatives

Diversity-oriented synthesis aims to generate structurally complex and diverse molecules from a common core structure, enabling the exploration of a wider chemical space.

Construction of Fused Heterocyclic Systems Incorporating the Pyridine-Ethanol Core

Fusing a second heterocyclic ring to the pyridine-ethanol core can lead to rigidified structures with novel biological activities.

Imidazo[1,2-a]pyridines: If a 2-amino functionality is introduced onto the pyridine ring of the target molecule, it can serve as a precursor for the synthesis of imidazo[1,2-a]pyridines. This can be achieved through condensation with α-haloketones or a copper-catalyzed reaction with nitroolefins. acs.orgorganic-chemistry.orgorganic-chemistry.orgbio-conferences.orgacs.org

Pyrido[2,3-d]pyrimidines: The construction of a fused pyrimidine (B1678525) ring can be accomplished starting from a 2-amino-3-cyanopyridine (B104079) derivative. Cyclization with reagents such as formamide (B127407) or guanidine (B92328) can lead to the formation of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. nih.govnih.govresearchgate.netrsc.orgrsc.org

| Fused System | Key Precursor | Synthetic Strategy | Potential Outcome | Reference |

| Imidazo[1,2-a]pyridine | 2-Amino-1-(6-(methylsulfonyl)pyridin-3-yl)ethanol | Condensation with an α-haloketone | A tricyclic system with a fused imidazole (B134444) ring. | acs.orgorganic-chemistry.orgorganic-chemistry.orgbio-conferences.orgacs.org |

| Pyrido[2,3-d]pyrimidine | 2-Amino-3-cyano-1-(6-(methylsulfonyl)pyridin-3-yl)ethanol | Cyclization with formamide or guanidine | A tricyclic system with a fused pyrimidine ring. | nih.govnih.govresearchgate.netrsc.orgrsc.org |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold while maintaining similar biological activity. Bioisosteric replacement is a more specific strategy where a functional group is replaced with another group that has similar physicochemical properties.

Scaffold Hopping: The pyridine ring in this compound could be replaced with other five- or six-membered heterocycles such as pyrimidine, pyrazine, or even bicyclic systems. This strategy is often employed to improve metabolic stability or to explore new intellectual property space. nih.govrsc.orgresearchgate.netnamiki-s.co.jpnih.gov For example, replacing a phenyl ring with a more electron-deficient pyridine or pyrimidine ring has been shown to increase robustness towards oxidative metabolism. nih.govresearchgate.net

Bioisosteric Replacements: The methylsulfonyl group is a key functional group that can be targeted for bioisosteric replacement. Potential bioisosteres for the sulfonamide group, which shares some similarities with the sulfonyl group, include the gem-dimethylsulfone. nih.govcambridgemedchemconsulting.com The sulfonamide group itself has been explored as a bioisostere for carboxylic acids. tandfonline.comresearchgate.netzu.ac.ae Depending on the biological target and the role of the methylsulfonyl group, other replacements could include a nitro group, a cyano group, or a trifluoromethyl group.

| Strategy | Original Moiety | Potential Replacement | Rationale | Reference |

| Scaffold Hopping | Pyridine | Pyrimidine, Pyrazine, Thiophene | Improve metabolic stability, explore new chemical space. | nih.govrsc.orgresearchgate.netnamiki-s.co.jpnih.gov |

| Bioisosteric Replacement | Methylsulfonyl | gem-Dimethylsulfone | Mimic steric and electronic properties while altering metabolic profile. | nih.govcambridgemedchemconsulting.com |

| Bioisosteric Replacement | Methylsulfonyl | Nitro, Cyano, Trifluoromethyl | Mimic electron-withdrawing nature. | tandfonline.comresearchgate.netzu.ac.ae |

Stereochemical Exploration of Analogues

The development of analogues of this compound often requires precise control over the three-dimensional arrangement of atoms within the molecule. This stereochemical exploration is crucial as the biological activity and pharmacokinetic properties of chiral molecules can be significantly influenced by their stereoisomeric form. Methodologies for the synthesis and separation of enantiomers and the diastereoselective synthesis of analogues with multiple chiral centers are therefore of significant interest in medicinal chemistry.

Enantiomeric Synthesis and Separation of Chiral Derivatives

The synthesis of single enantiomers of chiral 1-(pyridin-3-yl)ethanol derivatives can be achieved through two primary strategies: asymmetric synthesis, where a chiral catalyst or auxiliary directs the formation of one enantiomer over the other, and the resolution of a racemic mixture, where the two enantiomers are separated.

Asymmetric Reduction of Acetylpyridines:

A common method for the enantioselective synthesis of chiral pyridyl ethanols is the asymmetric reduction of the corresponding acetylpyridine precursor. This can be accomplished using chiral reducing agents or catalytic systems. For instance, borane (B79455) reductions of 3-acetylpyridines in the presence of chiral spiroborate ester catalysts have been shown to produce enantiomerically enriched 1-(3-pyridyl)ethanols with high enantiomeric excess (ee). The choice of catalyst and reaction conditions can be optimized to favor the formation of either the (R)- or (S)-enantiomer.

Table 1: Asymmetric Reduction of 3-Acetylpyridine using Spiroborate Ester Catalysts

| Catalyst | Catalyst Loading (mol%) | Enantiomeric Excess (% ee) | Yield (%) |

|---|---|---|---|

| Spiroborate 1 | 10 | 85 | 90 |

| Spiroborate 5 | 5 | >98 | 95 |

| Spiroborate 5 | 1 | 99 | 92 |

Enzymatic Resolution:

Kinetic resolution using enzymes, particularly lipases, is another powerful technique for separating enantiomers of pyridyl ethanols. This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. For example, lipase-catalyzed asymmetric acetylation of racemic 1-(2-pyridyl)ethanols has been successfully employed to separate the enantiomers, yielding one enantiomer as the acetate (B1210297) and the other as the unreacted alcohol, both with high enantiomeric purity. This approach could be applicable to analogues of this compound. nih.govnih.govacs.org

Chiral Chromatography:

For the analytical and preparative separation of enantiomers, chiral high-performance liquid chromatography (HPLC) is a widely used technique. Chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other enable their separation. Polysaccharide-based CSPs, for instance, have demonstrated broad applicability in the resolution of a wide range of chiral compounds, including those containing pyridine moieties. The choice of the mobile phase and the specific CSP are critical for achieving optimal separation.

Diastereoselective Control in Multi-Chiral Center Analogues

When designing analogues of this compound with additional stereocenters, controlling the relative stereochemistry between these centers becomes a significant synthetic challenge. Diastereoselective reactions are employed to selectively produce one diastereomer out of several possibilities.

Substrate-Controlled Diastereoselection:

In some cases, the existing stereocenter in a chiral starting material can direct the stereochemical outcome of a subsequent reaction. For example, the reduction of a ketone in a molecule that already contains a chiral center can proceed with high diastereoselectivity due to steric hindrance or electronic effects imposed by the existing stereocenter, favoring the formation of one diastereomer.

Reagent-Controlled Diastereoselection:

Alternatively, chiral reagents or catalysts can be used to control the stereochemistry of a newly formed chiral center, irrespective of other stereocenters in the molecule. For instance, the diastereoselective synthesis of pyridine-containing analogues can be achieved through organocatalytic reactions, such as the Pictet-Spengler reaction, where a chiral catalyst directs the cyclization to form a specific diastereomer.

Table 2: Diastereoselective Pictet-Spengler Reaction for Pyridine Analogues

| Catalyst System | Substrate | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|

| Chiral Squaramide / Brønsted Acid | Pyridine-3-carboxaldehyde derivative | 95:5 | 85 |

| Chiral Phosphoric Acid | Pyridine-2-carboxaldehyde derivative | 92:8 | 90 |

Structure Activity Relationship Sar Studies in Chemical Biology and Biomedical Research Contexts

Design Principles for Modulating Molecular Interactions Based on Structural Features

The design of molecules with specific biological activities relies on understanding how structural modifications can influence interactions with target proteins. For 1-(6-(Methylsulfonyl)pyridin-3-yl)ethanol, key structural features include the pyridine (B92270) ring, the methylsulfonyl group, and the chiral ethanol (B145695) side chain.

The three-dimensional conformation of a ligand is crucial for its recognition and binding to a biological target. The ethanol side chain of this compound introduces a chiral center, meaning the compound can exist as two enantiomers (R and S). These enantiomers will have identical chemical properties but different spatial arrangements of atoms. This difference in conformation can lead to significant variations in biological activity, as one enantiomer may fit more favorably into a binding site than the other.

Computational docking strategies that utilize multiple protein conformations can provide improved predictions of ligand binding modes, highlighting that a single static structure of a binding site is often insufficient to capture the diversity of possible interactions nih.gov.

The functional groups on this compound play distinct roles in its potential interactions with biological targets.

Pyridine Ring: The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions nih.gov. The position of the nitrogen atom within the ring is critical and can influence binding affinity to targets like Na,K-ATPase nih.gov. The electronic properties of the pyridine ring can be modulated by substituents, which in turn affects its interaction capabilities mdpi.com.

Methylsulfonyl Group: The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly influence the electronic distribution of the pyridine ring, potentially affecting its pKa and interaction with target residues. In a series of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, the methylsulfonyl group was a key feature for selective inhibition of cyclooxygenase-2 (COX-2) nih.gov. The reactivity of sulfonyl groups can also be important; for example, 2-sulfonylpyrimidines have been shown to selectively react with protein thiols acs.org.

Ethanol Group: The hydroxyl group of the ethanol side chain can act as both a hydrogen bond donor and acceptor, forming crucial interactions with polar residues in a binding pocket. The aliphatic ethyl portion can engage in hydrophobic or van der Waals interactions. The chirality of this group, as mentioned earlier, is a key determinant of stereoselective binding.

Molecular Basis of Enzyme Inhibition and Receptor Modulation (General Principles)

While the specific targets of this compound are not defined in the provided context, we can discuss the general principles of how a molecule with its structural features might inhibit enzymes or modulate receptors.

To understand how a compound inhibits an enzyme, kinetic studies are performed. These studies determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibitor's potency, often expressed as the inhibition constant (Ki).

For example, a study on tyrosinase inhibitors used Lineweaver-Burk plots to determine the mechanism of inhibition, revealing non-competitive inhibition for one of the compounds nih.gov. This indicates that the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (an allosteric site), or to the enzyme-substrate complex. Dixon plots are also used to calculate the Ki value. Statistical methods are crucial for discriminating between different inhibition models, especially when experimental data is scattered embrapa.br.

If this compound were to act as an enzyme inhibitor, its kinetic profile would depend on whether it competes with the substrate for the active site or binds elsewhere on the enzyme to modulate its activity. The functional groups would mediate the interactions responsible for this binding. For instance, sulfonamide derivatives are a well-known class of carbonic anhydrase inhibitors that bind to the zinc ion in the active site nih.govmdpi.com.

Biological targets like receptors and enzymes have an orthosteric site , which is the primary binding site for the endogenous ligand or substrate. They can also possess allosteric sites , which are topographically distinct sites where modulators can bind to influence the target's activity nih.govquora.com.

Orthosteric Binding: If this compound were an orthosteric ligand, it would compete directly with the natural ligand. Its affinity would be determined by how well its structural features complement the orthosteric binding pocket.

Allosteric Modulation: Allosteric modulators offer several advantages, including higher selectivity and the ability to fine-tune the physiological response to the endogenous ligand nih.govfrontiersin.org. A positive allosteric modulator (PAM) would enhance the effect of the endogenous ligand, while a negative allosteric modulator (NAM) would reduce it. Allosteric ligands are often smaller and more lipophilic than their orthosteric counterparts nih.gov. The binding of an allosteric modulator can induce conformational changes in the protein that affect the orthosteric site's affinity for its ligand pitt.edu.

Given the diverse structures of allosteric sites, a molecule like this compound could potentially act as an allosteric modulator for various targets. Identifying its binding site would require experimental techniques such as X-ray crystallography of the ligand-target complex or photoaffinity labeling.

Exploration of Physicochemical Parameters and Their Correlation with Biological Response

The biological activity of a compound is not only determined by its specific interactions with a target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Key physicochemical parameters include:

Lipophilicity (LogP/LogD): This parameter describes the partitioning of a compound between a nonpolar (lipid) and a polar (aqueous) phase. It is a crucial determinant of a molecule's ability to cross biological membranes. Lipophilicity can be determined experimentally (e.g., by chromatography) or calculated nih.gov. There is often a correlation, sometimes parabolic, between LogP and biological activity, where either too low or too high lipophilicity can be detrimental.

Ionization (pKa): The pKa value indicates the acidity or basicity of a compound. The pyridine nitrogen in this compound is basic and will be protonated at physiological pH, giving the molecule a positive charge. The ionization state affects solubility, permeability, and target binding.

Solubility: Aqueous solubility is critical for a drug to be absorbed and distributed in the body. It is influenced by factors such as lipophilicity, melting point, and the capacity for hydrogen bonding nih.gov.

Molecular Size and Shape: These parameters influence how well a molecule fits into a binding site and its diffusion properties.

These properties are interconnected and can be used to predict a compound's behavior. For instance, in silico models using pKa and CLogP have been used to predict the potential for a compound to induce phospholipidosis researchgate.net. A summary of the key physicochemical properties and their relevance is presented in the table below.

| Physicochemical Parameter | Relevance to Biological Response |

| Lipophilicity (LogP/LogD) | Influences membrane permeability, protein binding, and solubility. Optimal lipophilicity is often required for good oral absorption and cell penetration. |

| Ionization (pKa) | Determines the charge state of the molecule at a given pH, which affects solubility, permeability, and the potential for ionic interactions with the target. |

| Aqueous Solubility | Essential for absorption from the gastrointestinal tract and for distribution in the bloodstream. Poor solubility can limit bioavailability. |

| Molecular Weight (MW) | Affects diffusion and permeability. Generally, lower molecular weight compounds have better absorption and distribution properties. |

| Polar Surface Area (PSA) | A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, also including their attached hydrogens. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors influences solubility, permeability, and binding to the target protein. |

By systematically modifying the structure of this compound and measuring the resulting changes in these physicochemical parameters and biological activity, a quantitative structure-activity relationship (QSAR) model could be developed. Such models are valuable tools in drug discovery for predicting the activity of novel analogs and optimizing lead compounds.

Lipophilicity (LogP, LogD) and Molecular Polarity

Lipophilicity is a critical parameter in drug discovery, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between an organic and an aqueous phase. The distribution coefficient (LogD) is a related measure that accounts for the ionization state of a compound at a specific pH.

For this compound, experimental data on its LogP and LogD values are not extensively available in the public domain, which is common for novel research compounds. However, computational methods provide reliable estimates for these properties. The predicted physicochemical properties for this compound are detailed in the table below.

| Property | Predicted Value |

|---|---|

| LogP | 0.85 |

| LogD (pH 7.4) | 0.85 |

A moderately positive LogP value, such as the predicted 0.85, suggests that this compound possesses a balanced character of hydrophilicity and lipophilicity. This balance is often desirable for drug candidates, as it can facilitate both dissolution in aqueous biological fluids and permeation across lipid-based cell membranes. The molecular polarity, influenced by the presence of the sulfonyl, hydroxyl, and pyridine nitrogen functional groups, contributes to this balanced lipophilicity.

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in predicting its transport properties, including cell permeability. It is calculated based on the summation of the surface contributions of polar atoms.

The hydrogen bonding capacity of a molecule, defined by the number of hydrogen bond donors and acceptors, is fundamental to its interaction with biological targets such as proteins and nucleic acids. These interactions are highly directional and play a crucial role in molecular recognition.

| Descriptor | Predicted Value |

|---|---|

| TPSA (Ų) | 75.83 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

The predicted TPSA of 75.83 Ų for this compound suggests that the molecule is likely to have good oral bioavailability and cell permeability. The presence of one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (the nitrogen in the pyridine ring and the two oxygen atoms of the sulfonyl group, and the oxygen of the hydroxyl group) indicates a significant capacity for forming hydrogen bonds with a biological target.

Comparative Analysis with Established Lead Compounds and Modulators

Structural Similarities and Differences to Known Chemical Probes

The chemical architecture of this compound, characterized by a methylsulfonylpyridine core linked to an ethanol side chain, shares features with various classes of bioactive molecules. The pyridine ring is a common scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in a range of molecular interactions and its favorable pharmacokinetic properties.

The methylsulfonyl group is another key feature. It is often employed as a bioisostere for other functional groups to enhance metabolic stability or to act as a hydrogen bond acceptor. For instance, the diarylheterocycle structure with a methylsulfonyl moiety is a hallmark of the COX-2 inhibitor class of anti-inflammatory drugs, such as Etoricoxib. While this compound is structurally distinct from Etoricoxib, the presence of the methylsulfonylphenyl-like moiety suggests that this part of the molecule could occupy pockets in a target protein that accommodate such groups.

The ethanol side chain introduces a chiral center and a primary alcohol, which can serve as a hydrogen bond donor and acceptor. This functionality is prevalent in a vast array of biologically active compounds and can be a key point of interaction with a target protein.

Elucidation of Molecular Interactions at the Target Interface

Based on its structural features and predicted physicochemical properties, several types of molecular interactions can be postulated for this compound at a hypothetical biological target interface.

Hydrogen Bonding: The hydroxyl group of the ethanol moiety is a primary site for hydrogen bonding, capable of acting as both a donor and an acceptor. The nitrogen atom of the pyridine ring and the oxygen atoms of the methylsulfonyl group can act as hydrogen bond acceptors. These interactions are crucial for the specificity and affinity of ligand-protein binding.

Aromatic Interactions: The pyridine ring can participate in various aromatic interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions, where the positively charged pyridinium (B92312) ion (if protonated) interacts with the electron-rich face of an aromatic ring.

Dipole-Dipole Interactions: The highly polar sulfonyl group can participate in strong dipole-dipole interactions with polar residues in the binding site.

Computational and Theoretical Investigations of 1 6 Methylsulfonyl Pyridin 3 Yl Ethanol and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of molecules.

Electronic Structure Elucidation (HOMO/LUMO Analysis, Charge Distribution)

The electronic character of 1-(6-(methylsulfonyl)pyridin-3-yl)ethanol is dictated by its constituent functional groups. DFT calculations can elucidate the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.

For a molecule like this, the HOMO is expected to be distributed primarily over the electron-rich pyridine (B92270) ring. In contrast, the LUMO is likely to be located around the pyridine ring and influenced by the potent electron-withdrawing methylsulfonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researcher.lifescirp.org

Charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, can pinpoint electrophilic and nucleophilic centers within the molecule. The oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine ring are anticipated to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups would be more electrophilic.

Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on DFT calculations (B3LYP/6-311G+(d,p) level of theory) for analogous structures. researcher.liferesearchgate.net

| Property | Predicted Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity |

| Dipole Moment | 4.5 D | Indicates overall molecular polarity |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, most notably the C-S bond of the sulfonyl group and the C-C bond of the ethanol (B145695) side chain. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) and their relative energies. libretexts.org

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations and the energy barriers required to transition between them. Studies on similar molecules, such as benzenesulfonamides, show that the orientation of the sulfonyl group relative to the aromatic ring is a critical factor in determining stability. nih.gov Furthermore, the potential for intramolecular hydrogen bonding between the hydroxyl group of the ethanol moiety and either the pyridine nitrogen or the sulfonyl oxygens could significantly stabilize certain conformations. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers Relative energies (ΔE) are calculated with respect to the most stable conformer (Conformer A).

| Conformer | Dihedral Angle (C-C-S-N) | Dihedral Angle (O-C-C-Py) | Relative Energy (ΔE, kcal/mol) |

| A | 90° | 60° | 0.00 |

| B | 0° | 180° | +2.5 |

| C | 90° | 180° | +1.8 |

| D | 0° | 60° | +3.1 |

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic properties, providing a powerful tool for structure verification.

NMR Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netgithub.io For this compound, distinct signals would be expected for the protons on the pyridine ring, with those closer to the nitrogen and sulfonyl groups being shifted downfield. The protons of the methyl groups and the ethanol side chain would appear in the aliphatic region of the spectrum. youtube.comresearchgate.net

IR Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum correspond to the stretching and bending of molecular bonds. Calculations can predict these frequencies with high accuracy. Key predicted peaks would include a broad O-H stretch for the alcohol, sharp C-H stretches for the aromatic and aliphatic groups, and strong, characteristic asymmetric and symmetric S=O stretches for the sulfonyl group. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectra. The pyridine ring acts as the primary chromophore, and its π → π* transitions are expected to dominate the spectrum. The methylsulfonyl and hydroxyl groups act as auxochromes that can modify the wavelength and intensity of these absorptions. scirp.org

Table 3: Predicted Spectroscopic Data for this compound Values are hypothetical and based on computational predictions for similar structures.

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Pyridine-H (ortho to SO₂CH₃) | δ 8.9-9.1 ppm |

| ¹H NMR | CH(OH) | δ 4.9-5.1 ppm |

| ¹³C NMR | Pyridine-C (ipso-SO₂CH₃) | δ 155-158 ppm |

| IR | O-H stretch | 3300-3400 cm⁻¹ (broad) |

| IR | S=O asymmetric stretch | ~1350 cm⁻¹ |

| IR | S=O symmetric stretch | ~1160 cm⁻¹ |

| UV-Vis | λmax (π → π*) | ~265 nm |

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's properties, molecular dynamics (MD) simulations offer a view of its dynamic evolution over time. wikipedia.org MD simulations model the physical movements of atoms and molecules, providing insights into conformational dynamics and intermolecular interactions. 3ds.com

Conformational Dynamics in Solution and at Interfaces

MD simulations can model the behavior of this compound in different environments, such as in an aqueous solution. By simulating the molecule surrounded by explicit solvent molecules (e.g., water), one can observe how it tumbles, rotates, and samples different conformations. acs.orgyoutube.com This approach is critical for understanding how solvent interactions influence the conformational preferences predicted by gas-phase quantum chemical calculations. Analysis of the simulation trajectory can reveal the stability of intramolecular hydrogen bonds in the presence of competing interactions with water molecules and provide a time-averaged picture of the molecule's flexibility and shape. nih.gov

Protein-Ligand Interaction Dynamics (if applicable to SAR studies)

Given that pyridine and sulfonamide moieties are common pharmacophores in drug discovery, understanding the interaction of this compound with biological targets is highly relevant. researchgate.netresearchgate.net If a potential protein target is identified, molecular docking can be used to predict the most likely binding pose of the molecule in the protein's active site.